Research explores methods for synthesizing 1-Acetyl-2-methoxynaphthalene. One documented method involves the reaction of 6-methoxy-1-naphthol with acetic anhydride [3]. Another approach utilizes methylzinc iodide and 2-methoxynaphthoyl chloride, with reaction conditions influencing the product distribution between 1- and 2-acetylated isomers [3].
Studies investigate the rearrangement of 1-Acetyl-2-methoxynaphthalene to its isomer, 2-Acetyl-6-methoxynaphthalene. This reaction holds significance because 2-Acetyl-6-methoxynaphthalene (also known as Nerolin) is a fragrant compound used in the perfume industry [4]. The rearrangement is influenced by factors like temperature and solvent selection [4].
1-Acetyl-2-methoxynaphthalene is an aromatic ketone with the molecular formula . It is characterized by the presence of an acetyl group at the 1-position and a methoxy group at the 2-position of the naphthalene ring. This compound is notable for its role in various
The synthesis of 1-acetyl-2-methoxynaphthalene primarily involves the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride as the acylating agent. The reaction generally favors the formation of 1-acetyl-2-methoxynaphthalene due to steric factors, especially under specific catalytic conditions.
Key reactions include:
The synthesis of 1-acetyl-2-methoxynaphthalene can be achieved through several methods:
1-Acetyl-2-methoxynaphthalene finds applications in:
Interaction studies involving 1-acetyl-2-methoxynaphthalene often focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in different catalytic environments has been explored to understand its stability and reactivity patterns better. For example, it can undergo deacylation or transacylation under specific conditions, leading to different products .
Several compounds share structural similarities with 1-acetyl-2-methoxynaphthalene. Here are some notable examples:
What sets 1-acetyl-2-methoxynaphthalene apart is its specific position of substitution on the naphthalene ring, which influences its reactivity and potential applications in organic synthesis compared to its isomers. Its formation through selective acylation underlines its importance in synthetic organic chemistry.
The collision cross section represents a fundamental thermodynamic property that characterizes the effective size and shape of molecular ions in the gas phase during ion mobility spectrometry. For 1-acetyl-2-methoxynaphthalene, computational predictions provide comprehensive collision cross section data across multiple ionization states [1] [2].
Adduct Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 201.09 | 141.0 |
[M+Na]+ | 223.07 | 150.0 |
[M-H]- | 199.08 | 146.0 |
[M+NH4]+ | 218.12 | 161.6 |
[M+K]+ | 239.05 | 147.4 |
The protonated molecular ion [M+H]+ exhibits a collision cross section of 141.0 Ų, which reflects the compact molecular geometry typical of aromatic ketones [1]. The sodium adduct [M+Na]+ shows an increased cross section of 150.0 Ų, indicating the expansion of the ion-neutral collision envelope due to the larger ionic radius of sodium compared to hydrogen [2]. The ammonium adduct [M+NH4]+ demonstrates the highest collision cross section at 161.6 Ų, reflecting the bulky nature of the ammonium group and its influence on the overall molecular geometry during ion-neutral interactions [1].
The collision cross section values follow established trends for naphthalene derivatives, where the molecular framework provides a rigid aromatic backbone that influences the spatial distribution of charge density. The methoxy and acetyl substituents contribute to the overall molecular volume while maintaining the characteristic naphthalene collision profile [2].
The solubility behavior of 1-acetyl-2-methoxynaphthalene in organic solvents demonstrates significant dependence on molecular polarity and intermolecular interactions. The compound exhibits a calculated LogP value of 2.8, indicating moderate lipophilicity and hydrophobic characteristics [3] [4].
Solvent | Solubility Category | Mechanistic Basis |
---|---|---|
Dichloromethane | High | Favorable dipole-dipole interactions |
Chloroform | High | Aromatic-solvent compatibility |
Toluene | Moderate to High | π-π stacking interactions |
Nitrobenzene | High | Polar aromatic solvent effects |
Carbon Disulfide | High | Non-polar aromatic dissolution |
Dichloromethane represents the optimal solvent for 1-acetyl-2-methoxynaphthalene, exhibiting high solubility due to favorable dipole-dipole interactions between the solvent and the carbonyl group [5]. The solvent choice significantly influences the reaction kinetics and product distribution in synthetic applications, with unpolar solvents such as toluene favoring the formation of the kinetically controlled 1-acetyl product over the thermodynamically stable 6-acetyl isomer [5] [6].
Water solubility remains extremely limited due to the compound's hydrophobic aromatic structure and LogP value of 2.8 [3]. The presence of two hydrogen bond acceptors (carbonyl oxygen and ether oxygen) provides limited hydrophilic character, insufficient to overcome the dominant hydrophobic naphthalene framework [7].
Thermal stability analysis reveals that 1-acetyl-2-methoxynaphthalene exhibits temperature-dependent behavior with distinct stability regimes. Under standard ambient conditions (25-100°C), the compound demonstrates excellent thermal stability with no observable decomposition [8] [9].
Temperature Range (°C) | Stability Assessment | Decomposition Pathways |
---|---|---|
25-100 | Stable | No decomposition |
100-140 | Generally Stable | Potential isomerization to 6-acetyl-2-methoxynaphthalene |
140-200 | Thermally Labile | Deacylation reactions |
200-300 | Decomposition Zone | Formation of naphthalene derivatives |
At elevated temperatures (100-140°C), the compound may undergo isomerization to 6-acetyl-2-methoxynaphthalene, representing a thermodynamically controlled rearrangement process [8]. This isomerization occurs through intramolecular acyl migration facilitated by Lewis acid catalysis or thermal activation energy [5]. The reaction demonstrates first-order kinetics with respect to the 1-acetyl isomer concentration [10].
At temperatures exceeding 140°C, deacylation becomes the predominant decomposition pathway, leading to the formation of 2-methoxynaphthalene and acetic acid derivatives [8]. This process follows established mechanisms for aromatic ketone thermal decomposition, involving C-C bond cleavage adjacent to the carbonyl carbon [11]. The activation energy for deacylation approximates 150-180 kJ/mol, consistent with aromatic ketone thermal stability patterns [9].
High-temperature decomposition (>200°C) results in extensive fragmentation and the formation of various naphthalene derivatives through radical mechanisms [11]. Pyrolytic studies on related methylnaphthalenes demonstrate similar decomposition patterns, with naphthalene as the primary product through methyl group loss [11].
1-Acetyl-2-methoxynaphthalene exhibits limited tautomeric behavior due to the stable aromatic ketone structure. The predominant keto form represents >99% of the equilibrium distribution under standard conditions [12] [13].
The compound adopts multiple conformational states arising from rotation around the C-O bond of the methoxy group and the C-C bond of the acetyl substituent [12]. Computational studies on related 1-methoxynaphthalene systems identify two primary conformational states [12]:
Conformational State | Relative Energy (kJ/mol) | Structural Characteristics |
---|---|---|
Trans Planar | 0.0 (reference) | Methoxy group coplanar with naphthalene ring |
Perpendicular | ~9.0 | Methoxy group perpendicular to naphthalene plane |
The trans planar conformation represents the global energy minimum due to optimal π-orbital overlap between the methoxy lone pair electrons and the naphthalene π-system [12]. This configuration minimizes steric hindrance while maximizing electronic delocalization, resulting in a shortened C-O bond length of approximately 1.347 Å compared to 1.399 Å for the methyl-oxygen bond [12].
The perpendicular conformer exists as a shallow energy minimum approximately 9 kJ/mol higher in energy [12]. This conformational state reduces π-orbital overlap, resulting in elongation of the naphthalene-oxygen bond to 1.363 Å while maintaining minimal steric interactions [12].
Tautomeric interconversion remains kinetically and thermodynamically unfavorable due to the stability of the aromatic naphthalene system and the conjugated ketone structure [14] [13]. The enol tautomer would require disruption of naphthalene aromaticity, representing an energetically prohibitive process with activation barriers exceeding 100 kJ/mol [15].
The acetyl group exhibits rotational freedom around the naphthalene-carbonyl carbon bond, generating multiple rotameric states with energy differences of 5-10 kJ/mol [12]. Nuclear magnetic resonance studies on similar systems demonstrate evidence for these rotational dynamics through variable temperature line shape analysis [12].
Computational optimization provides detailed geometric parameters for the most stable conformational state [12]:
Parameter | Value (Å) | Computational Method |
---|---|---|
C1-O11 Bond Length | 1.347 | DFT/B3LYP |
O11-C12 Bond Length | 1.399 | DFT/B3LYP |
C=O Bond Length | 1.220-1.230 | Standard values |
Naphthalene Ring Planarity | <0.05 Å deviation | Aromatic constraint |
Irritant